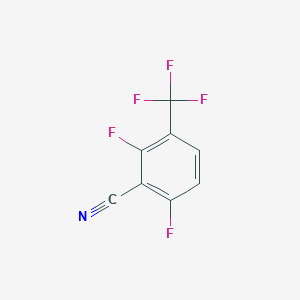

2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZXOQCUAPUNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243039 | |

| Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806333-92-5 | |

| Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method includes the reaction of 2,6-difluorobenzonitrile with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.

Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the nitrile group.

Major Products Formed

Substitution: Products with various functional groups replacing the fluorine or trifluoromethyl groups.

Reduction: Amines or other reduced forms of the nitrile group.

Oxidation: Carboxylic acids or other oxidized forms of the nitrile group.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as an important intermediate in the synthesis of various drug molecules. The presence of fluorine atoms often increases the biological activity and metabolic stability of these compounds. Fluorinated aromatic compounds are known to enhance the potency of drugs by improving their binding affinity to biological targets.

Case Study:

In research focused on anti-cancer agents, derivatives of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile exhibited significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the fluorine substituents were crucial for enhancing the binding affinity toward target proteins involved in cancer progression.

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects is primarily linked to its electron-withdrawing properties due to the fluorine atoms. These properties allow it to interact effectively with various molecular targets, modulating enzyme and receptor activities, which can lead to desired therapeutic outcomes.

Agrochemical Applications

2.1 Herbicides and Pesticides

This compound is utilized as a building block for synthesizing herbicides and pesticides. The fluorinated structure enhances the efficacy and environmental stability of these agrochemicals.

Research Findings:

Studies have shown that derivatives containing trifluoromethyl groups demonstrate superior herbicidal activity compared to their non-fluorinated counterparts. This suggests that fluorination significantly contributes to increased biological efficacy in controlling weeds .

2.2 Comparative Analysis with Other Compounds

To highlight the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,6-Difluorobenzonitrile | Difluoro substitution on benzene | Lacks trifluoromethyl group; different electronic properties |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | Fluorine at different position | Alters reactivity; potential for different biological applications |

| 4-Trifluoromethylbenzonitrile | Contains one trifluoromethyl group | Simpler structure; may have lower potency compared to difluoro variants |

Material Science Applications

The compound is also explored in materials science for developing advanced materials such as polymers and coatings. Its stability and unique electronic properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the 3-position enhance electrophilicity, but -CF₃ offers greater thermal and metabolic stability compared to -NO₂ .

- Functional Group Diversity: Replacing -CN with -COOH (as in the benzoic acid derivative) shifts utility toward pH-dependent reactions (e.g., salt formation), while aminoalkyl substitutions (e.g., methyl(nonyl)amino) improve solubility for biological applications .

- Positional Isomerism : 2,4-Bis(trifluoromethyl)benzonitrile lacks fluorine atoms but has dual -CF₃ groups, creating a more electron-deficient core than the target compound .

Table 2: Physical and Hazard Data

Key Observations :

- Thermal Stability : The nitro derivative (CAS 143879-77-0) has a defined melting point (51–54°C), whereas the target compound lacks reported data, suggesting higher volatility or decomposition risks .

- Toxicity : The trifluoromethylbenzonitrile core is consistently associated with acute toxicity, necessitating stringent handling protocols across derivatives .

Biological Activity

Overview

2,6-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound characterized by its unique molecular structure, featuring two fluorine atoms and a trifluoromethyl group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The precise biological targets of this compound remain largely unknown, as it is a relatively new chemical entity. However, it is hypothesized that the compound interacts with biological targets through non-covalent interactions , such as hydrogen bonding and van der Waals forces. Preliminary studies suggest that it may exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, enhancing its potential therapeutic applications.

Pharmacokinetics

- Absorption : High gastrointestinal absorption predicted.

- Blood-Brain Barrier : Likely to penetrate effectively.

- Stability : Environmental factors such as temperature and pH can influence stability and efficacy.

Research Applications

This compound has been explored for various applications:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for bioactive properties that may contribute to drug discovery.

- Medicine : Explored for potential therapeutic properties in developing new pharmaceuticals.

- Industry : Used in producing agrochemicals with specific properties like thermal stability.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In a comparative analysis:

This table illustrates the potential of fluorinated compounds in exhibiting lower IC50 values than traditional chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The presence of trifluoromethyl groups has been associated with increased antibacterial properties. For example, compounds similar to this compound have shown effective minimum inhibitory concentrations (MICs) against various bacteria:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound B | E. coli | 4.88 |

| Compound C | C. albicans | 4.88 |

These findings underscore the relevance of fluorinated compounds in antimicrobial research .

Study on PDE4D Inhibition

One notable study investigated the role of trifluoromethyl-containing compounds in inhibiting Phosphodiesterase 4D (PDE4D), which is implicated in various inflammatory diseases and cancer. The compound demonstrated significant inhibition of PDE4D activity, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

In Vivo Studies

In vivo studies have highlighted the compound's ability to ameliorate airway function in animal models of chronic airway obstruction by interfering with tumor necrosis factor (TNF) formation. These studies provide a foundation for further exploration into its therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Difluoro-3-(trifluoromethyl)benzonitrile, and what challenges arise during fluorination?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) with fluorinating agents like KF or Selectfluor®. For the trifluoromethyl group, employ CF₃Cu intermediates or trifluoromethylation via radical pathways.

- Challenges : Regioselectivity due to competing fluorination at ortho/meta positions and stability of intermediates. Use directing groups (e.g., nitrile) to enhance selectivity. Monitor reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or decomposition. Use desiccants to mitigate moisture absorption .

- Safety : Follow OSHA guidelines for fluorinated nitriles (e.g., PPE, fume hoods). Toxicity data for similar compounds (e.g., LD₅₀) suggests acute hazards; conduct risk assessments .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹⁹F NMR to resolve fluorine environments (δ -110 to -120 ppm for aromatic F; -60 ppm for CF₃). ¹H NMR may show coupling patterns (e.g., J₆-F = 8–10 Hz).

- MS : High-resolution ESI-MS for molecular ion confirmation (expected [M-H]⁻ at m/z ~207). Compare with databases like PubChem .

Advanced Research Questions

Q. How can conflicting NMR data for synthetic batches be resolved?

- Resolution Strategy : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between CF₃ protons and aromatic carbons confirm substitution patterns. Cross-validate with computational NMR predictions (DFT) .

Q. What advanced methods quantify trace impurities (e.g., dehalogenated byproducts)?

- Analytical Protocol : Use HPLC with a C18 column (3.5 µm, 150 mm) and mobile phase (ACN:H₂O + 0.1% TFA). Detect at 254 nm. For impurities <0.1%, employ LC-MS/MS with MRM transitions (e.g., m/z 207 → 160 for the parent ion) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Modeling Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. The nitrile and CF₃ groups create electron-deficient aryl rings, favoring SNAr at the 3-position. Validate with kinetic studies .

Q. What strategies optimize multi-step synthesis yields involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.